molecular formula C29H30O6 B2928287 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate CAS No. 288306-49-0

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate

Cat. No.: B2928287
CAS No.: 288306-49-0
M. Wt: 474.553
InChI Key: ORUHWLJELWYLPR-GZTJUZNOSA-N
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Description

4-[(2E)-3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate ( 288306-49-0) is a synthetic chalcone-based compound with a molecular weight of 474.55 and the formula C29H30O6 . This chemical features a distinctive hybrid structure, combining a chalcone (prop-2-enoyl) backbone with a benzoate ester. The chalcone moiety is derived from a 2,3,4-trimethoxyphenyl ring, while the ester is formed with 4-tert-butylbenzoic acid . Chalcone derivatives are a significant class of organic compounds often investigated for their diverse biological activities and are considered promising scaffolds in medicinal chemistry research . As a flavonoid-related compound, it belongs to a large group of plant secondary metabolites that are of considerable interest in the development of new therapeutic agents . The specific research applications and mechanism of action for this compound are not fully elucidated and represent an area of active scientific inquiry. Researchers may explore its potential in various biochemical and pharmacological contexts based on the known properties of its structural classes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O6/c1-29(2,3)22-13-7-21(8-14-22)28(31)35-23-15-9-19(10-16-23)24(30)17-11-20-12-18-25(32-4)27(34-6)26(20)33-5/h7-18H,1-6H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUHWLJELWYLPR-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 2,3,4-trimethoxybenzaldehyde and 4-tert-butylbenzoyl chloride in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaOCH₃ in methanol under reflux.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoate/Ester Group

4-[(E)-3-(2,3,4-Trimethoxyphenyl)-2-propenoyl]phenyl 4-methylbenzenecarboxylate
  • Structure : Differs by a 4-methyl group instead of tert-butyl in the benzoate moiety.
  • Molecular Weight : 432.47 g/mol (C₂₆H₂₄O₆) .
  • Electron-donating effects of methyl vs. tert-butyl may alter hydrolysis rates of the ester bond.
4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate (Compound 30)
  • Structure : Replaces the benzoate ester with a phenyl carbamate group.
  • Bioactivity : Demonstrates 51.8% nematode mortality at 24 hours, the highest in its series .
  • Key Differences :
    • Carbamates form stronger hydrogen bonds than esters, enhancing target interaction.
    • The absence of a bulky substituent (e.g., tert-butyl) may improve membrane permeability but reduce binding specificity.

Core Structure Modifications

N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6)
  • Structure : Features an acetamide group instead of the benzoate ester.
  • Bioactivity: Superior antinociceptive activity in mice compared to aspirin and acetaminophen .
  • Key Differences :
    • The nitro group (electron-withdrawing) contrasts with the trimethoxy (electron-donating) group, affecting electronic distribution and target affinity.
    • Acetamide’s hydrogen-bonding capacity may enhance receptor binding but reduce metabolic resistance.
1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one Derivatives
  • Structure : Retains the chalcone backbone but replaces the ester with a hydroxyl group.
  • Synthesis : Prepared via Claisen-Schmidt condensation, similar to the target compound .
  • Key Differences :
    • Hydroxyl groups increase polarity, reducing lipophilicity and altering pharmacokinetics.
    • Trimethoxy substitution in the target compound enhances steric bulk and may improve resistance to oxidative degradation.

Structural and Functional Insights

  • Its electron-donating nature may stabilize charge-transfer interactions .
  • tert-Butyl vs. Methyl : The tert-butyl group in the target compound likely improves metabolic stability and prolongs half-life compared to methyl analogs .
  • Ester vs. Carbamate : Carbamates in analogs show higher bioactivity in nematicidal assays, but esters like the target compound may offer better synthetic scalability .

Biological Activity

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, which belongs to the class of chalcones and benzoates, has been investigated for various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C25H28O6. Its structural features include:

  • A chalcone backbone that is known for its diverse biological activities.
  • Methoxy groups that may enhance its solubility and bioactivity.
  • A tert-butyl group , which can influence the lipophilicity and stability of the compound.
PropertyValue
Molecular Weight424.49 g/mol
SolubilitySoluble in organic solvents
Melting PointNot reported

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

Anticancer Properties

Several studies have reported that chalcone derivatives possess anticancer activity. The compound has shown promise in:

  • Inducing apoptosis in cancer cell lines.
  • Inhibiting cell proliferation through various signaling pathways.

For instance, a study demonstrated that chalcone derivatives can inhibit the growth of breast cancer cells by modulating the expression of apoptosis-related genes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Chalcones are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial membranes or inhibition of essential microbial enzymes.

Case Studies and Research Findings

  • Anticancer Study : In vitro studies on human cancer cell lines showed that this compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Antioxidant Assessment : The DPPH radical scavenging assay revealed that this compound effectively neutralizes free radicals, suggesting its potential as a natural antioxidant.
  • Anti-inflammatory Research : In a model of acute inflammation, administration of the compound significantly reduced edema and levels of inflammatory markers in animal models.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicalsStudy A
AnticancerInduces apoptosis in cancer cellsStudy B
Anti-inflammatoryReduces edema in animal modelsStudy C
AntimicrobialInhibits growth of pathogensStudy D

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